molecular formula C19H24N4O4 B15303058 5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B15303058
M. Wt: 372.4 g/mol
InChI Key: XQPGADZLLLZUDI-UHFFFAOYSA-N
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Description

5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isoindole core, a piperidine ring, and an amino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole core and the subsequent attachment of the piperidine and amino groups. Common synthetic routes may involve:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions.

    Introduction of the Amino Group: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the isoindole core.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of an isoindole core, a piperidine ring, and an amino group

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H24N4O4/c1-10(2)7-12(9-20)21-11-3-4-13-14(8-11)19(27)23(18(13)26)15-5-6-16(24)22-17(15)25/h3-4,8,10,12,15,21H,5-7,9,20H2,1-2H3,(H,22,24,25)

InChI Key

XQPGADZLLLZUDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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